Naphthalene-2,7-disulfonyl dichloride
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Overview
Description
Naphthalene-2,7-disulfonyl dichloride: is an organic compound with the molecular formula C₁₀H₆Cl₂O₄S₂ . It is a derivative of naphthalene, where two sulfonyl chloride groups are attached at the 2 and 7 positions of the naphthalene ring. This compound is primarily used as an intermediate in organic synthesis and has applications in various chemical reactions and industrial processes.
Mechanism of Action
Target of Action
Similar compounds like naphthalene-2,6-disulfonic acid have been shown to interact with proteins such as bacterioferritin comigratory protein and l-lactate dehydrogenase . These proteins play crucial roles in bacterial iron storage and energy metabolism, respectively .
Mode of Action
It’s plausible that it interacts with its targets in a manner similar to other naphthalene sulfonates, which typically bind to proteins and alter their function .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of Naphthalene-2,7-disulfonyl dichloride is not well-understood. Factors such as temperature, pH, and the presence of other compounds could potentially affect its action. For instance, it is recommended to be stored in a dry environment at 2-8°C .
Biochemical Analysis
Biochemical Properties
Naphthalene-2,7-disulfonyl dichloride plays a role in biochemical reactions. It catalyzes the deacetylation of acetic anhydride with chloroacetic acid to form phenol . It also catalyzes the acetylation of alcohols with acetic anhydride to form esters .
Molecular Mechanism
The molecular mechanism of this compound involves catalyzing the deacetylation of acetic anhydride with chloroacetic acid to form phenol . This suggests that it may interact with biomolecules involved in these reactions, potentially influencing enzyme activity and gene expression.
Metabolic Pathways
Given its role in catalyzing the formation of phenol from acetic anhydride and chloroacetic acid , it may interact with enzymes or cofactors involved in these pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Sulfonation of Naphthalene: The preparation of naphthalene-2,7-disulfonyl dichloride typically begins with the sulfonation of naphthalene.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Naphthalene-2,7-disulfonyl dichloride can undergo nucleophilic substitution reactions where the sulfonyl chloride groups are replaced by nucleophiles such as amines, alcohols, or thiols.
Hydrolysis: The compound can be hydrolyzed in the presence of water or aqueous bases to form naphthalene-2,7-disulfonic acid.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols
Hydrolysis Agents: Water, aqueous bases
Major Products Formed:
Substitution Products: Naphthalene derivatives with various functional groups replacing the sulfonyl chloride groups
Hydrolysis Products: Naphthalene-2,7-disulfonic acid
Scientific Research Applications
Chemistry: It is also used in the preparation of dyes, pigments, and fluorescent whiteners .
Biology and Medicine: In biological research, naphthalene-2,7-disulfonyl dichloride is used as a cross-linking agent for proteins and other biomolecules. It is also employed in the synthesis of biologically active compounds .
Industry: The compound finds applications in the production of specialty chemicals, including surfactants, detergents, and polymer additives .
Comparison with Similar Compounds
- Naphthalene-2,6-disulfonyl dichloride
- Naphthalene-1,5-disulfonyl dichloride
- Biphenyl-4,4’-disulfonyl dichloride
Comparison: Naphthalene-2,7-disulfonyl dichloride is unique due to the specific positioning of the sulfonyl chloride groups, which can influence its reactivity and the types of products formed in chemical reactions. Compared to naphthalene-2,6-disulfonyl dichloride, the 2,7-isomer may exhibit different reactivity patterns and selectivity in substitution reactions .
Properties
IUPAC Name |
naphthalene-2,7-disulfonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2O4S2/c11-17(13,14)9-3-1-7-2-4-10(18(12,15)16)6-8(7)5-9/h1-6H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJKUZZHKEDNPDN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=C2)S(=O)(=O)Cl)S(=O)(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10383558 |
Source
|
Record name | Naphthalene-2,7-disulfonyl dichloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10383558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19551-16-7 |
Source
|
Record name | Naphthalene-2,7-disulfonyl dichloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10383558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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